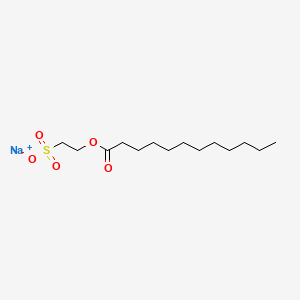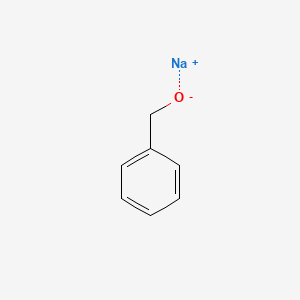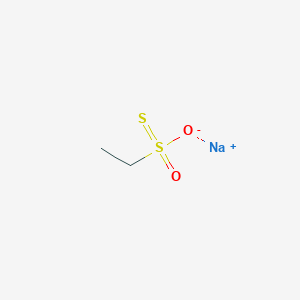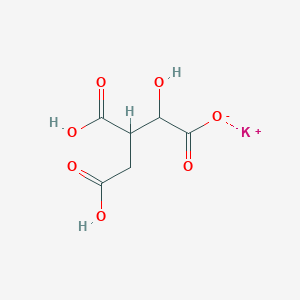
1-十一烷磺酸钠
描述
Sodium 1-undecanesulfonate, also known as 1-Undecanesulfonic acid sodium salt, is an anionic surfactant . It has a linear formula of CH3(CH2)10SO3Na and a molecular weight of 258.35 .
Molecular Structure Analysis
The molecular structure of Sodium 1-undecanesulfonate is represented by the linear formula CH3(CH2)10SO3Na . This indicates that the molecule consists of a chain of 11 carbon atoms, with a sulfonate group (SO3Na) attached to one end.Chemical Reactions Analysis
While specific chemical reactions involving Sodium 1-undecanesulfonate are not available, it is known to be used as an ion-associating reagent for High-Performance Liquid Chromatography (HPLC) .Physical And Chemical Properties Analysis
Sodium 1-undecanesulfonate is a solid at 20°C . It is hygroscopic, meaning it readily absorbs moisture from the environment . It is highly soluble in water .科学研究应用
Ion Pair Chromatography
Sodium 1-undecanesulfonate is prominently used in ion pair chromatography . This technique is essential for separating ionic compounds by pairing the ion of interest with an ion of opposite charge. Sodium 1-undecanesulfonate acts as an ion-pairing agent to facilitate this process .
Pharmaceutical Research Catalyst
In pharmaceutical research, Sodium 1-undecanesulfonate serves as a catalyst . It is involved in reactions that synthesize new drug compounds or modify existing ones. The compound’s ability to act as a catalyst stems from its ionic nature, which can help to stabilize transition states and lower activation energies .
Solubility Enhancement
The compound’s solubility in water is almost transparent, indicating its excellent ability to dissolve. This property is particularly useful in creating solutions for various research applications where a homogeneous mixture is required .
Research on Surfactants
Sodium 1-undecanesulfonate is studied for its surfactant properties. Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. In scientific research, surfactants like Sodium 1-undecanesulfonate are used to study emulsion formation, micelle creation, and other phenomena related to surface chemistry .
Environmental Analysis
This compound is also used in environmental analysis, particularly in the study of soil and water contaminants. Its role in chromatographic techniques helps in identifying and quantifying pollutants, which is crucial for environmental monitoring and remediation efforts .
Material Science
In material science, Sodium 1-undecanesulfonate can be applied in the synthesis and modification of materials. Its chemical properties can influence the surface characteristics of materials, which is important in the development of coatings, polymers, and other advanced materials .
Biochemical Studies
Sodium 1-undecanesulfonate may be used in biochemical studies to investigate the behavior of biomolecules. Its interaction with proteins, lipids, and nucleic acids can provide insights into the structure-function relationships of these biological macromolecules .
Analytical Method Development
Lastly, Sodium 1-undecanesulfonate is valuable in the development of new analytical methods. Researchers utilize its properties to enhance the performance of chromatographic techniques, leading to more efficient and accurate analytical processes .
作用机制
Target of Action
Sodium 1-undecanesulfonate is a chemical compound that primarily targets the hydrophobic pocket within the coiled coil domain of HIV-1 gp41 . This target is considered to be a hot-spot suitable for small molecule intervention of fusion .
Mode of Action
It is known that sodium 1-undecanesulfonate can act as a catalyst in pharmaceutical research . This suggests that it may facilitate or accelerate biochemical reactions without being consumed in the process .
Biochemical Pathways
Given its role as a catalyst in pharmaceutical research , it is likely that it influences multiple pathways, particularly those involving the hydrophobic pocket within the coiled coil domain of HIV-1 gp41 .
Pharmacokinetics
Its solubility in water is almost transparent , suggesting that it may have good bioavailability when administered in aqueous solutions .
Result of Action
Given its role as a catalyst in pharmaceutical research , it is likely that it influences the rate and efficiency of biochemical reactions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 1-undecanesulfonate. For instance, it is recommended to store Sodium 1-undecanesulfonate in a well-ventilated place and keep the container tightly closed . This suggests that exposure to air and moisture may affect its stability .
安全和危害
It is recommended to avoid dust formation and avoid breathing in mist, gas, or vapors of Sodium 1-undecanesulfonate . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also advised to ensure adequate ventilation and remove all sources of ignition .
属性
IUPAC Name |
sodium;undecane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14;/h2-11H2,1H3,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMQUCVJHLWQHT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635654 | |
| Record name | Sodium undecane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-undecanesulfonate | |
CAS RN |
5838-34-6 | |
| Record name | Sodium undecane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Undecanesulfonic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Sodium 1-undecanesulfonate interact with Single-Walled Carbon Nanotubes (SWCNTs) and influence their redox activity?
A1: Sodium 1-undecanesulfonate (SUS), similar to Sodium dodecyl sulfate (SDS), forms a sparse, primarily single layer around SWCNTs. [] This interaction differs from Sodium dodecylbenzenesulfonate (SDBS), which creates a dense coating on SWCNTs. This difference in coating behavior significantly impacts the redox activity of SWCNTs. The sparse SUS layer allows for charge-transfer reactions, enabling redox chemistry. In contrast, the dense SDBS layer acts as a barrier, hindering charge transfer and suppressing redox reactions. [] Molecular dynamics simulations support these observations, showcasing the distinct assembly patterns of these surfactants around SWCNTs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt](/img/structure/B1324453.png)



![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)

![Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate](/img/structure/B1324471.png)






